2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a bromophenyl group, an imidazole ring, and a pyrrolidine moiety
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c1-2-21-15(13-5-7-14(18)8-6-13)11-19-17(21)23-12-16(22)20-9-3-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQTPBXFWZMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Pyrrolidine Addition: The final step involves the addition of the pyrrolidine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group and imidazole ring can engage in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 2-((5-(4-fluorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 2-((5-(4-methylphenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone imparts unique reactivity and binding properties compared to its analogs with different halogen or alkyl substitutions. This can lead to distinct biological activities and chemical behaviors, making it a compound of particular interest in research and development.
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 408.4 g/mol. Its structural components include an imidazole ring, a bromophenyl group, and a pyrrolidine moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂BrN₃OS |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 1207004-06-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, formaldehyde, and an amine.
- Thioether Formation : The thioether linkage is created by reacting the imidazole derivative with a thiol compound under basic conditions.
- Final Acylation : The last step involves acylating the thioether to form the final product.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or activator of various biochemical pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of imidazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its reactivity, potentially increasing its efficacy against resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.9 µM |
| Escherichia coli | 7.1 µM |
| Pseudomonas aeruginosa | 10 µM |
Case Studies
A notable study evaluated the compound's effect on cancer cell lines, demonstrating its ability to induce apoptosis in T-24 bladder cancer cells. The research indicated that treatment with this compound resulted in cell cycle arrest at the S phase, suggesting potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
